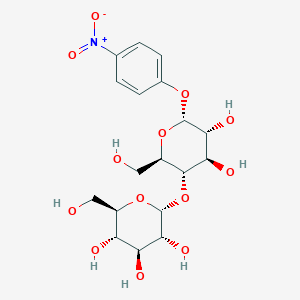

4-Nitrophenyl 4-O-α-D-glucopyranosyl-α-D-galactopyranosid

Übersicht

Beschreibung

4-Nitrophenyl a-D-maltopyranoside is a synthetic compound extensively used in biochemical and physiological research. It serves as a substrate for various glycosidases and glycosyltransferases, making it a valuable tool in enzyme activity studies .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl a-D-maltopyranoside is widely used in:

Chemistry: As a substrate to study enzyme kinetics and inhibition.

Biology: To investigate the activity of glycosidases and glycosyltransferases.

Medicine: In diagnostic assays to detect enzyme deficiencies.

Industry: In the production of bioactive compounds and as a quality control reagent in enzyme preparations

Wirkmechanismus

Target of Action

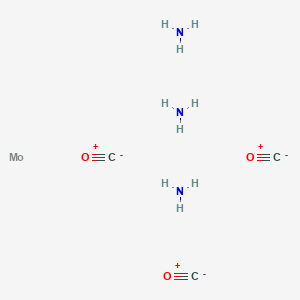

The primary targets of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are enzymes such as alpha-D-glucosidase, glucansucrases, and maltase-glucoamylase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler sugars.

Mode of Action

This compound acts as a chromogenic substrate for these enzymes . When the enzymes cleave this compound, it liberates p-nitrophenol alongside the corresponding sugar . The release of p-nitrophenol, a yellow-colored product, allows for the visual detection of the enzymatic activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway, where it is hydrolyzed by the target enzymes to produce simpler sugars and p-nitrophenol . The downstream effects include the generation of glucose and galactose, which can be further metabolized by the cell.

Pharmacokinetics

The compound is soluble in water, warm ethanol, and methanol , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The hydrolysis of this compound by the target enzymes results in the release of p-nitrophenol, which can be visually detected due to its yellow color . This allows researchers to measure the activity of the enzymes.

Action Environment

The compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside serves as a substrate for enzymes like α-galactosidase . Upon enzyme catalysis, it yields a highly fluorescent 4-nitrophenol product . The rate of hydrolysis directly correlates to the enzyme’s activity .

Cellular Effects

The cellular effects of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are primarily related to its role as a substrate for specific enzymes. The enzymatic activity it induces can influence various cellular processes, including cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside involves its interaction with enzymes such as α-galactosidase . When used as a substrate, the amount of released pNP is significantly increased . This indicates that the compound can influence enzyme activity and, consequently, biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside can change over time. For instance, the amount of liberated pNP from the compound is significantly higher at pH 4.0, whereas no activity is detected at pH 7.0 .

Metabolic Pathways

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside is involved in the metabolic pathways related to the activity of α-galactosidase . The compound serves as a substrate for this enzyme, facilitating the transfer of the galactose or glucose moiety to an acceptor molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl a-D-maltopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor under acidic or basic conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure high yield and specificity .

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl a-D-maltopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar .

Common Reagents and Conditions

Hydrolysis: Catalyzed by glycosidases under mild conditions (pH 4.0 to 7.0).

Oxidation and Reduction: Less common but can be performed using specific oxidizing or reducing agents under controlled conditions.

Major Products

The major product of hydrolysis is 4-nitrophenol, which is often used as a chromogenic indicator in enzyme assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitrophenyl alpha-D-glucopyranoside

- 4-Nitrophenyl beta-D-galactopyranoside

- 4-Nitrophenyl alpha-D-maltopyranoside

Uniqueness

4-Nitrophenyl a-D-maltopyranoside is unique due to its dual glycosidic linkages, making it a versatile substrate for studying the activity of both alpha- and beta-glycosidases. This dual functionality is not commonly found in other similar compounds .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938456 | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17400-77-0 | |

| Record name | 4-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)